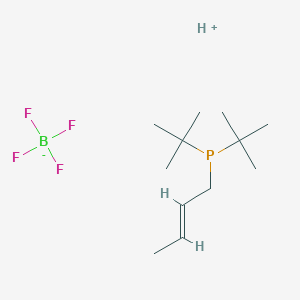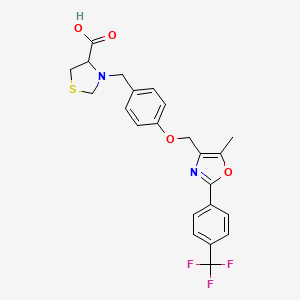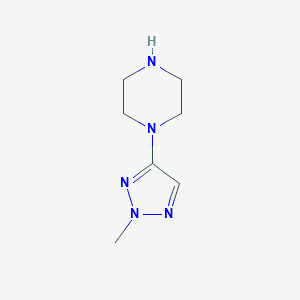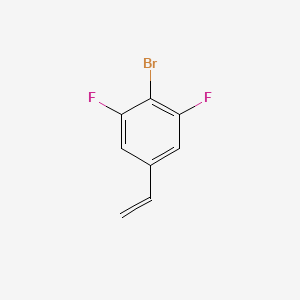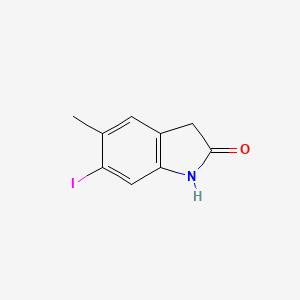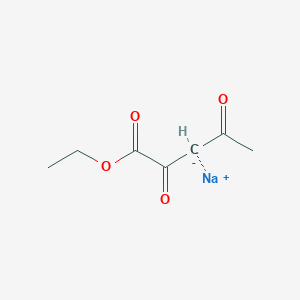![molecular formula C17H28O4Si B15203078 (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol is a complex organic compound that features a dioxane ring substituted with a phenyl group and a tert-butyl(dimethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol typically involves multiple steps, starting from readily available precursors. A common approach might include the protection of hydroxyl groups, formation of the dioxane ring, and subsequent introduction of the tert-butyl(dimethyl)silyl group.
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Final Product Formation: The final compound is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can be used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization.
Biology
In biological research, this compound could be used as a probe or a precursor for biologically active molecules. Its structural features might allow it to interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dioxane ring and phenyl group might impart unique pharmacological activities.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyl(dimethyl)silyl group could influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxolane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxepane
Uniqueness
The uniqueness of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol lies in its specific stereochemistry and the presence of the tert-butyl(dimethyl)silyl group. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H28O4Si |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3/t14-,15-,16?/m1/s1 |
Clave InChI |
MLJHARNKHUKYOM-YGFGXBMJSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
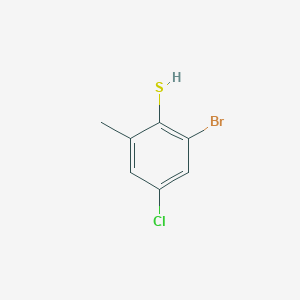

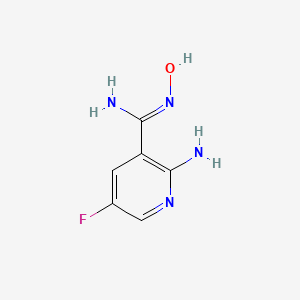
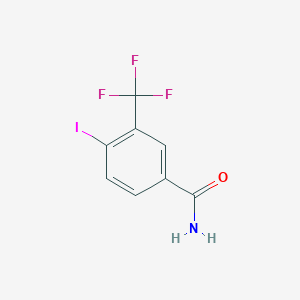
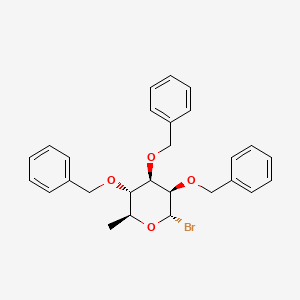
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
